molecular formula C15H20ClN3O3 B3920015 N-(4-chlorobenzyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 6215-82-3

N-(4-chlorobenzyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B3920015
CAS No.: 6215-82-3
M. Wt: 325.79 g/mol
InChI Key: RMIBAFVJGBDIOY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound that features a chlorobenzyl group, a morpholine ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with an amine to form the chlorobenzyl intermediate.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.

    Formation of the Ethanediamide Backbone: Finally, the compound is reacted with ethylenediamine to form the ethanediamide backbone.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.

    Medicine: Exploration as a precursor in the development of pharmaceutical compounds.

    Industry: Use in the production of specialty chemicals or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N’-[2-(piperidin-4-yl)ethyl]ethanediamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(4-chlorobenzyl)-N’-[2-(pyrrolidin-4-yl)ethyl]ethanediamide: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3/c16-13-3-1-12(2-4-13)11-18-15(21)14(20)17-5-6-19-7-9-22-10-8-19/h1-4H,5-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIBAFVJGBDIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390091
Record name STK168782
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6215-82-3
Record name STK168782
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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